
5-Cyclopentyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is part of the oxazolidinone family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1,3-oxazolidine-2,4-dione typically involves the reaction of cyclopentanone with glycine or its derivatives under acidic or basic conditions. One common method is the condensation of cyclopentanone with glycine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into oxazolidines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, carboxylic acids, alcohols, and substituted oxazolidines .
Scientific Research Applications
5-Cyclopentyl-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . In the case of antimicrobial activity, the compound may interfere with bacterial protein synthesis by targeting the ribosomal subunits .
Comparison with Similar Compounds
Similar Compounds
Pentoxazone: An oxazolidinone herbicide with a similar structure, used to control weeds in rice.
Oxazolidinones: A class of antibiotics, including linezolid and tedizolid, known for their activity against multidrug-resistant Gram-positive bacteria.
Uniqueness
5-Cyclopentyl-1,3-oxazolidine-2,4-dione is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-cyclopentyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c10-7-6(12-8(11)9-7)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10,11) |
InChI Key |
QXOVDZAMCYBHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2C(=O)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
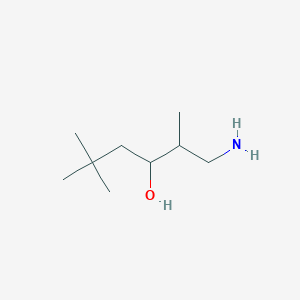
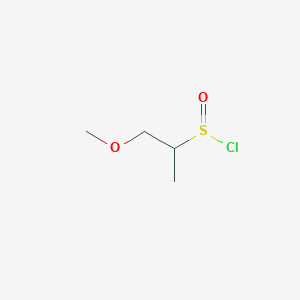
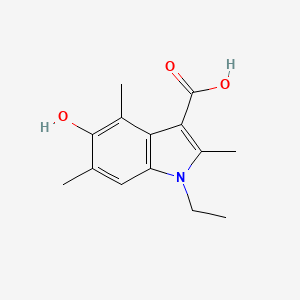
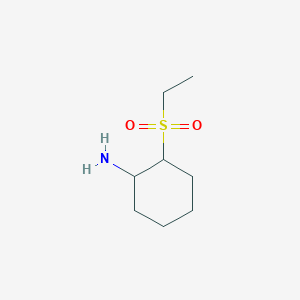
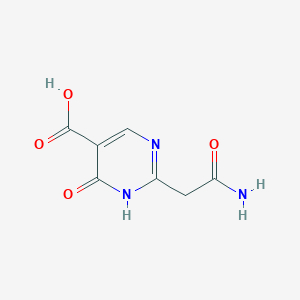
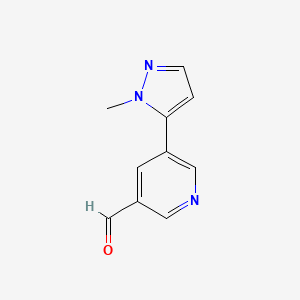

![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)
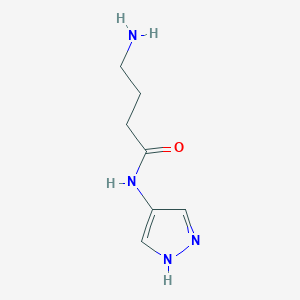
![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)

![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)

